Cyclohexanone oxime
Overview
Description
Cyclohexanone oxime (CHOX) is an important chemical intermediate widely used in the synthesis of ε-caprolactam, a precursor to Nylon-6. The compound has been the subject of various studies due to its significance in industrial applications and its interesting chemical properties.
Synthesis Analysis
Several methods have been developed for the synthesis of cyclohexanone oxime. One approach involves a direct synthesis from ammonia, air, and cyclohexanone, which simplifies the traditional process by avoiding the separate steps of oxidizing ammonia to oxides of nitrogen and then reducing them to hydroxylamine before reacting with cyclohexanone . Another method includes a one-pot synthesis from nitrobenzene using a bifunctional catalyst with palladium and gold nanoparticles, achieving a high yield of 97% . Additionally, an innovative oxidation-oximization of cyclohexane with ammonium acetate has been reported, providing a direct approach to prepare cyclohexanone oxime . A noble-metal-free supported copper catalyst has also been shown to selectively produce cyclohexanone oxime from nitrocyclohexane .
Molecular Structure Analysis
The molecular structure of cyclohexanone oxime is characterized by the presence of the oxime functional group (-C=N-OH) attached to the cyclohexanone ring. This structure is pivotal in its reactivity, particularly in the Beckmann rearrangement, which is a common reaction involving cyclohexanone oxime .
Chemical Reactions Analysis
Cyclohexanone oxime undergoes various chemical reactions, one of which is the Beckmann rearrangement. This reaction can be influenced by the presence of Lewis acids or bases, as demonstrated in the formation and reaction of cyclohexanone oxime hydrogen sulfate . The enzymatic catalysis of cyclohexanone by cyclohexanone monooxygenase (CHMO) to form ε-caprolactone is another significant reaction, which involves a Baeyer-Villiger rearrangement mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexanone oxime are influenced by its molecular structure. The compound exhibits different states such as the flavin C4a-peroxide and flavin C4a-hydroperoxide, which can interconvert depending on the pH . The compound's reactivity and stability are also affected by the presence of various functional groups and the conditions under which it is synthesized or reacted . The metabolism and disposition of cyclohexanone oxime in biological systems have been studied, showing rapid absorption and clearance, with the majority of the compound being excreted in the urine within 24 hours .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-cyclohexylidenehydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-7-6-4-2-1-3-5-6/h8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZUQRBDRNJBJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NO)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Record name | CYCLOHEXANONE OXIME | |
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DSSTOX Substance ID |
DTXSID4021842 | |
Record name | Cyclohexanone oxime | |
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Molecular Weight |
113.16 g/mol | |
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Physical Description |
Prisms, liquid or light tan crystalline solid. (NTP, 1992), Solid; [HSDB] Liquid or light tan solid; mp = 89-91 deg C; [CAMEO] White chunks or powder; [Alfa Aesar MSDS] | |
Record name | CYCLOHEXANONE OXIME | |
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Record name | (Hydroxyimino)cyclohexane | |
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Boiling Point |
403 to 410 °F at 760 mmHg (NTP, 1992), 206-210 °C | |
Record name | CYCLOHEXANONE OXIME | |
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Record name | (HYDROXYIMINO)CYCLOHEXANE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN WATER, ALCOHOL, ETHER, METHYL ALCOHOL | |
Record name | CYCLOHEXANONE OXIME | |
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Vapor Density |
3.91 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | CYCLOHEXANONE OXIME | |
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Product Name |
Cyclohexanone oxime | |
Color/Form |
HEXAGONAL PRISMS FROM PETROLEUM ETHER | |
CAS RN |
100-64-1 | |
Record name | CYCLOHEXANONE OXIME | |
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Record name | Cyclohexanone oxime | |
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Record name | Cyclohexanone oxime | |
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Record name | Cyclohexanone oxime | |
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Record name | Cyclohexanone oxime | |
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Record name | CYCLOHEXANONE OXIME | |
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Record name | (HYDROXYIMINO)CYCLOHEXANE | |
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Melting Point |
192 to 196 °F (NTP, 1992), 89-90 °C | |
Record name | CYCLOHEXANONE OXIME | |
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Retrosynthesis Analysis
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